6-(Difluoromethyl)tryptophan
Description
Structure
3D Structure
Properties
CAS No. |
131490-35-2 |
|---|---|
Molecular Formula |
C12H12F2N2O2 |
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[6-(difluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H12F2N2O2/c13-11(14)6-1-2-8-7(3-9(15)12(17)18)5-16-10(8)4-6/h1-2,4-5,9,11,16H,3,15H2,(H,17,18)/t9-/m0/s1 |
InChI Key |
QKEFAXHAMIYOLM-VIFPVBQESA-N |
SMILES |
C1=CC2=C(C=C1C(F)F)NC=C2CC(C(=O)O)N |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)F)NC=C2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)NC=C2CC(C(=O)O)N |
Synonyms |
6-(difluoromethyl)tryptophan 6-DF-TRP |
Origin of Product |
United States |
Elucidation of Enzymatic Mechanisms and Interactions Utilizing 6 Difluoromethyl Tryptophan
Investigations into Substrate Activation Mechanisms
The activation of the stable indole (B1671886) ring of tryptophan is a critical step in its enzymatic conversion. 6-(Difluoromethyl)tryptophan allows researchers to investigate the proposed intermediates and transition states involved in this process.
This compound serves as an effective substrate analog for the mechanistic investigation of tryptophanase. nih.govacs.org Tryptophanase catalyzes the β-elimination reaction of tryptophan, which requires the cleavage of an unactivated carbon-carbon bond, a chemically challenging step. acs.org By substituting the hydrogen at the 6-position of the indole ring with a difluoromethyl group, researchers can probe the nature of the catalytic activation of the indolyl moiety. nih.govacs.org The enzyme accepts this fluorinated species as an analog of tryptophan, processing it through its catalytic cycle. nih.govacs.org This allows for the study of how the enzyme handles the substrate and facilitates the difficult C-C bond cleavage, ultimately questioning the role of anionic intermediates in the process. nih.govacs.org The data suggest that aromatic protonation is a likely mechanism to promote the release of indole during the enzymatic degradation of tryptophan. nih.govacs.org
A key feature of this compound as a mechanistic probe is its potential to partition between two distinct reaction pathways: fluoride (B91410) elimination (hydrolysis of the -CHF₂) or carbon-carbon bond scission (the normal catalytic reaction). nih.govacs.org Investigations have shown that while the non-enzymatic hydrolysis to 6-formyltryptophan does occur, tryptophanase does not detectably facilitate this reaction. nih.govacs.org Instead, the enzyme exclusively catalyzes the carbon-carbon bond scission, yielding 6-(difluoromethyl)indole, pyruvate, and an ammonium (B1175870) ion. nih.govacs.org This lack of protein-dependent conversion of the difluoromethyl group indicates that the enzymatic mechanism strongly favors the β-elimination pathway over fluoride elimination. nih.gov This finding suggests that anionic intermediates, which would likely facilitate fluoride elimination, are not formed during the catalytic activation of the indole moiety by tryptophanase. nih.govacs.org
In studies involving the related compound 6-(difluoromethyl)indole and the enzyme tryptophan synthase, similar questions about the formation of an indole anion intermediate were addressed. nih.gov Tryptophan synthase catalyzes the synthesis of tryptophan from indole and serine. nih.gov The deprotonation of the indole nitrogen (N-1) to form an anion is a potential activation step. The hydrolysis of the difluoromethyl group is significantly accelerated (by 10,000-fold) upon deprotonation of N-1, providing a method to detect the formation or stabilization of an anionic indole species. nih.gov
When 6-(difluoromethyl)indole was used as a substrate for the β-subunit of tryptophan synthase, the sole product identified was this compound. nih.gov There was no evidence of enzyme-promoted dehalogenation (hydrolysis). nih.gov While this does not entirely rule out the transient formation of an indole anion, it suggests that if such an intermediate is formed, the subsequent carbon-carbon bond formation with the serine-derived amino-acrylate is extremely rapid (estimated >5300 min⁻¹), preventing any accumulation of the anion and the subsequent fluoride elimination. nih.gov
Detailed Enzymatic Reaction Kinetics and Catalytic Mechanisms
Kinetic analysis of both non-enzymatic and enzymatic reactions involving this compound provides quantitative data on reaction rates and environmental influences.
The difluoromethyl group of this compound is susceptible to non-enzymatic hydrolysis, converting it to an aldehyde group to form 6-formyltryptophan. nih.govacs.org This reaction occurs slowly under neutral conditions. nih.govacs.org However, the rate of this hydrolysis is highly dependent on pH. nih.gov Deprotonation of the indolyl nitrogen at high pH results in a dramatic 10,000-fold acceleration of the hydrolysis rate. nih.govacs.org A similar effect is observed with 6-(difluoromethyl)indole, where the anionic form is also significantly more reactive. nih.gov
| Compound | Condition | Rate Constant (k) | Product |
|---|---|---|---|
| This compound | Neutral pH | 0.0039 min-1 | 6-Formyltryptophan |
| This compound | High pH (Indole Deprotonated) | ~39 min-1 (104-fold increase) | 6-Formyltryptophan |
| 6-(Difluoromethyl)indole | pH 3.5 - 10.5 | 0.0089 min-1 | 6-Formylindole |
| 6-(Difluoromethyl)indole | > pH 10.5 (Anionic Form) | 97 min-1 | 6-Formylindole |
In the presence of tryptophanase, this compound is processed as a substrate, undergoing β-elimination. nih.govacs.org The enzyme-catalyzed reaction is significantly faster than the non-enzymatic hydrolysis and follows a different pathway.
Enzyme : Tryptophanase nih.govacs.org
Substrate : this compound nih.govacs.org
Reaction Type : β-elimination (Carbon-Carbon Bond Scission) nih.govacs.org
Products :
6-(Difluoromethyl)indole nih.govacs.org
Similarly, tryptophan synthase utilizes the related compound 6-(difluoromethyl)indole as a substrate to synthesize the corresponding tryptophan analog.
Enzyme : Tryptophan Synthase (β-subunit) nih.gov
Substrate : 6-(Difluoromethyl)indole nih.gov
Reaction Type : β-addition (Carbon-Carbon Bond Formation) nih.gov
Product : this compound nih.gov
| Enzyme | Substrate | Reaction | Products |
|---|---|---|---|
| Tryptophanase | This compound | C-C Bond Scission | 6-(Difluoromethyl)indole, Pyruvate, Ammonium ion |
| Tryptophan Synthase | 6-(Difluoromethyl)indole | C-C Bond Formation | This compound |
Isotope Effect Studies in Tryptophan Indole-Lyase Mechanisms
Tryptophan indole-lyase, commonly known as tryptophanase, is a bacterial enzyme that catalyzes the degradation of tryptophan into indole, pyruvate, and ammonia. nih.gov Understanding the precise mechanism of this reaction, particularly the cleavage of the carbon-carbon bond, is crucial. Kinetic isotope effect (KIE) studies are a powerful method for determining the rate-limiting steps of enzymatic reactions. By replacing an atom at a specific position in the substrate with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), scientists can measure changes in the reaction rate. A significant change indicates that the bond to that atom is broken or formed in the rate-determining step.
For tryptophan indole-lyase, primary deuterium (B1214612) isotope effects have been observed to be pH-independent, suggesting that substrates bind only to the correctly protonated form of the enzyme. nih.gov While extensive KIE studies have been performed on tryptophanase using isotopes like deuterium, specific studies employing this compound for this purpose are not widely documented. nih.govichtj.waw.pl
However, this compound has been instrumental as a mechanistic probe for tryptophanase. nih.gov This substrate analog was designed to partition between two potential reaction pathways: fluoride elimination and carbon-carbon bond scission. nih.gov Research demonstrated that tryptophanase exclusively catalyzes the C-C bond scission, leading to the formation of 6-(difluoromethyl)indole, pyruvate, and ammonia. nih.gov The enzyme did not facilitate the hydrolysis of the difluoromethyl group, a reaction that occurs non-enzymatically at a slow rate under neutral conditions. nih.gov This finding suggests that anionic intermediates are unlikely to form during the catalytic activation of the indole moiety. Instead, it supports a mechanism where aromatic protonation facilitates the release of indole during the enzymatic breakdown of tryptophan. nih.gov
Table 1: Non-enzymatic Hydrolysis Rate Constants
This table displays the first-order rate constants for the non-enzymatic hydrolysis of this compound and a related compound, 6-(Difluoromethyl)indole, under neutral conditions. The data highlights the slow rate of spontaneous hydrolysis in the absence of enzymatic catalysis.
| Compound | Product of Hydrolysis | Rate Constant (k) at Neutral pH (min⁻¹) |
| This compound | 6-Formyltryptophan | 0.0039 |
| 6-(Difluoromethyl)indole | 6-Formylindole | 0.0089 ± 0.0001 |
Specific Interactions with Tryptophan Synthase Subunits and Allosteric Regulation
Tryptophan synthase is a bifunctional α2β2 enzyme complex that catalyzes the final two steps in tryptophan biosynthesis. The α-subunit cleaves indole-3-glycerol phosphate (B84403) to indole, which is then channeled through a 25-Ångstrom-long tunnel to the β-subunit. The β-subunit, in a PLP-dependent reaction, synthesizes tryptophan from indole and serine. This complex is a classic model for studying allosteric regulation, where binding events at one active site influence the activity at the other.
The use of tryptophan analogs is critical to understanding the specific interactions within this complex. The related compound, 6-(difluoromethyl)indole, has been used as a probe to study the turnover of indole by tryptophan synthase. nih.gov Studies have shown that 6-(difluoromethyl)indole is recognized and processed by the β-subunit of the enzyme. nih.gov When the β-subunit is selectively inactivated, the enzymatic processing of 6-(difluoromethyl)indole is prevented. nih.gov Chromatographic and mass spectral analyses have confirmed that this compound is the sole product of this turnover, demonstrating the specific interaction and catalytic competence of the β-subunit with this analog. nih.gov
The allosteric communication between the α and β subunits ensures the efficient channeling and utilization of the indole intermediate. Ligand binding at the α-site triggers conformational changes that are transmitted to the β-site, modulating its catalytic activity. The lack of enzyme-promoted dehalogenation of 6-(difluoromethyl)indole suggests that the subsequent carbon-carbon bond formation to create this compound is very rapid, preventing the accumulation of any potential anionic indole intermediate. nih.gov This provides insight into the highly synchronized and efficient nature of the allosteric regulation within the tryptophan synthase complex.
Table 2: Kinetic Data for 6-(Difluoromethyl)indole Interaction with Tryptophan Synthase
This table presents kinetic parameters related to the hydrolysis of 6-(Difluoromethyl)indole and its processing by tryptophan synthase, illustrating the compound's utility as a probe for the enzyme's active site.
| Parameter | Condition | Value |
| Spontaneous Hydrolysis | ||
| Rate Constant (k₁) | Neutral pH (3.5-10.5) | 0.0089 ± 0.0001 min⁻¹ |
| Rate Constant (k₂) | High pH (>10.5, anionic form) | 97 ± 2 min⁻¹ |
| Enzymatic Turnover | ||
| C-C Bond Formation Rate | Inferred from lack of dehalogenation | > 5300 min⁻¹ |
Data sourced from Archives of Biochemistry and Biophysics (1991). nih.gov
Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Enzyme Mechanistic Studies
Pyridoxal 5′-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast number of enzymatic reactions, particularly in amino acid metabolism. nih.gov PLP-dependent enzymes, such as tryptophanase and tryptophan synthase, catalyze a wide array of transformations including eliminations, substitutions, and syntheses.
This compound has proven to be a valuable tool for studying the mechanisms of these PLP-dependent enzymes. nih.gov In the case of tryptophanase, the enzyme accepts this fluorinated analog as a substrate, catalyzing a β-elimination reaction to produce 6-(difluoromethyl)indole. nih.gov The ability of the enzyme to process this analog, while not promoting the hydrolysis of the difluoromethyl group, provides key mechanistic information. It helps to differentiate between possible catalytic pathways and intermediates. nih.gov
The core of PLP catalysis involves the formation of a Schiff base between the coenzyme and the amino acid substrate. This intermediate acts as an "electron sink," stabilizing the carbanionic intermediates that form upon the cleavage of bonds at the α-carbon of the amino acid. The behavior of this compound within the active site of tryptophanase supports a mechanism involving protonation of the indole ring to facilitate the cleavage of the Cα-Cβ bond, a hallmark of many PLP-dependent elimination reactions. nih.gov By using such specifically designed substrate analogs, researchers can dissect individual steps of the catalytic cycle and gain a clearer understanding of the intricate chemistry facilitated by the PLP coenzyme.
Inquiry into the Biological Role of 6 Difluoromethyl Tryptophan As a Biochemical Probe
Modulation and Interrogation of Tryptophan Metabolic Pathways
The introduction of a difluoromethyl group at the 6-position of the indole (B1671886) ring of tryptophan creates a unique biochemical probe, 6-(difluoromethyl)tryptophan (6-DFMT), for studying the intricate network of tryptophan metabolism. This strategic modification allows for the modulation and detailed investigation of key enzymatic steps within major metabolic routes, including the tryptophan biosynthesis, kynurenine (B1673888), and indole pathways. The electron-withdrawing nature of the difluoromethyl group alters the chemical properties of the indole ring, influencing substrate recognition and processing by various enzymes, thereby providing valuable insights into their mechanisms of action.
Interaction with Tryptophan Biosynthesis Enzymes and Intermediates (e.g., Anthranilate Synthase, TrpA, TrpB)
The biosynthesis of tryptophan is a fundamental cellular process tightly regulated by a series of enzymes. While direct studies on the interaction of this compound with anthranilate synthase are not extensively documented in the available literature, its influence on later stages of the pathway, particularly the final steps catalyzed by tryptophan synthase, has been a subject of investigation. Anthranilate synthase catalyzes the initial committed step in tryptophan biosynthesis, converting chorismate to anthranilate nih.govebi.ac.uk. Its activity is typically subject to feedback inhibition by tryptophan nih.gov. The structural similarity of 6-DFMT to tryptophan suggests a potential for interaction with the allosteric site of anthranilate synthase, although specific inhibitory constants have not been reported.
Tryptophan synthase, a key enzyme in the biosynthesis of tryptophan, is a heterodimeric complex composed of α (TrpA) and β (TrpB) subunits. The TrpA subunit catalyzes the cleavage of indole-3-glycerol phosphate (B84403) to indole and glyceraldehyde-3-phosphate, while the TrpB subunit synthesizes tryptophan from indole and serine wikipedia.orgresearchgate.net. Research has shown that the β subunit of tryptophan synthase can recognize and process 6-(difluoromethyl)indole, a product derived from the enzymatic action of tryptophanase on this compound nih.gov. In a notable study, 6-(difluoromethyl)indole was used as a probe to study its turnover by the bifunctional tryptophan synthase. The β subunit of the enzyme was found to process this analogue, leading to the formation of this compound as the sole product nih.gov. This indicates that the TrpB subunit can accommodate the fluorinated indole analogue within its active site and catalyze the condensation reaction with serine. The selective inactivation of the β subunit halted the processing of 6-(difluoromethyl)indole, confirming its specific role nih.gov. This interaction provides a valuable tool for studying the substrate specificity and catalytic mechanism of the TrpB subunit.
| Enzyme/Subunit | Interaction with 6-DFMT or its derivatives | Outcome of Interaction | Reference |
| Anthranilate Synthase | Potential for allosteric inhibition (inferred) | Not experimentally determined | nih.gov |
| Tryptophan Synthase (TrpB subunit) | Binds and processes 6-(difluoromethyl)indole | Synthesis of this compound | nih.gov |
Insights into the Kynurenine and Indole Pathways through Analogue Studies
The major route for tryptophan degradation in mammals is the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) nih.govfrontiersin.orgmdpi.com. This pathway is crucial for immune regulation and the production of essential metabolites like NAD+ nih.gov. The indole pathway, primarily carried out by gut microbiota, involves the conversion of tryptophan to various indole derivatives by the enzyme tryptophanase mdpi.commdpi.com.
Studies utilizing this compound as a substrate analogue for tryptophanase have provided significant insights into the initial steps of the indole pathway. Tryptophanase accepts 6-DFMT as a substrate and catalyzes its conversion to 6-(difluoromethyl)indole, pyruvate, and ammonium (B1175870) ion nih.gov. This demonstrates that the enzyme can tolerate modifications at the 6-position of the indole ring. The enzymatic processing of 6-DFMT by tryptophanase allows for the investigation of the enzyme's active site and its mechanism for C-C bond cleavage. The utility of this analogue is enhanced by its potential to partition between fluoride (B91410) elimination and carbon-carbon bond scission during metabolism nih.gov. Interestingly, tryptophanase did not facilitate the hydrolysis of the difluoromethyl group, suggesting that the catalytic mechanism favors the cleavage of the bond between the indole ring and the alanine (B10760859) side chain nih.gov.
While direct studies of 6-DFMT within the kynurenine pathway are limited, the findings from tryptophanase studies have implications for understanding the substrate tolerance of other tryptophan-metabolizing enzymes like IDO and TDO. The fact that an enzyme in a major tryptophan metabolic pathway can process this fluorinated analogue suggests that other enzymes in the kynurenine pathway might also interact with it, potentially acting as either substrates or inhibitors.
Functional Studies of Tryptophan Metabolizing Enzymes Utilizing Substrate Analogues
Substrate analogues are invaluable tools for elucidating the catalytic mechanisms and functional properties of enzymes. This compound has been specifically developed and characterized as a mechanistic probe for tryptophanase nih.gov. The non-enzymatic hydrolysis of 6-DFMT to 6-formyltryptophan occurs slowly under neutral conditions but is significantly accelerated at high pH due to the deprotonation of the indolyl nitrogen nih.gov.
In the presence of tryptophanase, however, the enzymatic reaction proceeds differently. The enzyme does not promote the hydrolysis of the difluoromethyl group but instead catalyzes the formation of 6-(difluoromethyl)indole nih.gov. This observation is critical as it suggests that the enzymatic degradation of tryptophan likely involves aromatic protonation to facilitate the release of indole, rather than the formation of anionic intermediates nih.gov.
The study of 6-(difluoromethyl)indole, the product of the tryptophanase reaction, further extends our understanding of enzyme function, specifically that of tryptophan synthase nih.gov. The β subunit of tryptophan synthase utilizes 6-(difluoromethyl)indole as a substrate for the synthesis of this compound nih.gov. The rapid carbon-carbon bond formation observed in this reaction prevents the accumulation of a potential indole anion intermediate nih.gov.
| Enzyme | Substrate Analogue | Key Finding | Implication for Enzyme Mechanism | Reference |
| Tryptophanase | This compound | Catalyzes formation of 6-(difluoromethyl)indole, not hydrolysis of the CHF2 group. | Suggests aromatic protonation promotes indole release. | nih.gov |
| Tryptophan Synthase (β subunit) | 6-(Difluoromethyl)indole | Rapidly synthesizes this compound. | Indicates rapid C-C bond formation prevents accumulation of anionic intermediates. | nih.gov |
Contribution to Understanding Fundamental Cellular Processes through Fluorinated Tryptophan Analogues
Fluorinated amino acids, including analogues of tryptophan, have emerged as powerful tools for studying a wide range of fundamental cellular processes nih.govfrontiersin.org. The incorporation of fluorinated tryptophan into proteins allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to probe protein structure, dynamics, and interactions in their native cellular environment nih.gov. This technique provides unique insights that are often not achievable with conventional methods.
The introduction of a fluorine atom, a sensitive NMR probe, into the tryptophan structure enables the monitoring of conformational changes in proteins upon ligand binding or during enzymatic catalysis. Because fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled protein nih.gov.
Furthermore, the adaptation of organisms like E. coli to utilize fluoroindoles for the biosynthesis and proteome-wide incorporation of fluorotryptophans opens up new avenues for synthetic biology and the study of cellular adaptation frontiersin.org. By forcing cells to rely on these "xenonutrients," researchers can investigate the plasticity of metabolic pathways and the protein folding machinery frontiersin.org. These studies contribute to a deeper understanding of how cells can evolve to utilize unnatural building blocks, providing insights into the fundamental principles of molecular recognition and catalysis. The ability to substitute tryptophan with fluorinated analogues globally within an organism's proteome establishes a foundation for exploring the creation of synthetic life with expanded chemical functionalities frontiersin.org.
Sophisticated Analytical Methodologies for 6 Difluoromethyl Tryptophan
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental for the unambiguous identification and structural analysis of 6-(Difluoromethyl)tryptophan. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of fluorinated compounds. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range that is highly sensitive to the local electronic environment. researchgate.net
For fluorinated tryptophans, ¹⁹F NMR provides critical data for structural and dynamic studies. The ¹⁹F chemical shift tensor parameters are sensitive to the position of the fluorine substituent on the indole (B1671886) ring. researchgate.net Studies on various monofluorinated tryptophan isomers, including 4F-, 5F-, 6F-, and 7F-tryptophan, have been conducted to understand these effects. researchgate.netnih.govwikipedia.org In solid-state NMR, techniques like magic angle spinning (MAS) are employed to narrow the ¹⁹F spectral lines, allowing for the precise determination of chemical shift tensor parameters. researchgate.net
Solution-state ¹⁹F NMR relaxation studies offer insights into molecular dynamics. nih.gov The longitudinal (R₁) and transverse (R₂) relaxation rates of the fluorine nucleus are influenced by dipole-dipole interactions with nearby protons and by chemical shift anisotropy (CSA). nih.gov By measuring these rates for compounds like 6F-L-Trp, researchers can gain quantitative information about molecular motions. nih.gov Experimental data from these studies are often compared with calculated values to validate the parameters used for describing the indole frame's dynamics. nih.gov These methodologies are directly applicable to this compound for elucidating its structure and behavior both in isolation and when incorporated into larger biomolecules.
Table 1: Experimental ¹⁹F Chemical Shift Anisotropy (CSA) Values for Fluorotryptophans
| Compound | CSA Span (Ω, ppm) | CSA Asymmetry (η) |
|---|---|---|
| 4F-Tryptophan | 104 | 0.9 |
| 5F-Tryptophan | 101 | 0.5 |
| 6F-Tryptophan | 101 | 0.6 |
| 7F-Tryptophan | 123 | 0.6 |
Data sourced from Lu et al., 2018, as cited in I-Ting et al., 2019. nih.gov
High-Resolution Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially from complex mixtures containing other tryptophan derivatives or metabolites.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. springernature.com For fluorinated tryptophans, a key challenge is the separation of enantiomers (D- and L-isomers), which often requires the use of chiral stationary phases (CSPs). nih.gov Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven effective for the enantioseparation of fluorinated tryptophan analogs. nih.gov
The development of HPLC methods involves optimizing the mobile phase composition to achieve sufficient resolution and acceptable peak shapes. For fluorinated tryptophans, reversed-phase mode (RPM) is commonly used. The mobile phase typically consists of an organic modifier like methanol (B129727) (MeOH) or acetonitrile (B52724) (MeCN) and an aqueous component, often with additives such as acetic acid (AcOH) to improve peak symmetry. nih.gov The choice of organic modifier and additive can significantly influence retention times and enantioselectivity. nih.gov Detection is commonly performed using ultraviolet (UV) detectors set at a wavelength where the indole ring absorbs, such as 267 nm. springernature.com
Table 2: Enantioseparation of 6-Fluorotryptophan on a Teicoplanin-Based Chiral Stationary Phase
| Mobile Phase | Retention Factor (k₁) | Selectivity (α) | Resolution (Rₛ) |
|---|---|---|---|
| MeOH/AcOH (100/0.01, v/v) | 1.16 | 1.19 | 2.01 |
| MeCN/AcOH (100/0.01, v/v) | 1.18 | 1.17 | 1.80 |
Data adapted from Ilisz et al., 2024. nih.gov Parameters shown for analyte 2 (6-fluorotryptophan) on a Chirobiotic T 2.1 × 150 mm, 3.0 µm CSP.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitive detection but is not directly applicable to non-volatile and polar molecules like amino acids. nih.gov Therefore, a crucial step in the GC-MS analysis of this compound is chemical derivatization, which converts the polar functional groups (–COOH, –NH₂) into more volatile and thermally stable moieties. nih.gov
Several derivatization strategies have been developed for amino acids. A common approach is a two-step procedure involving esterification of the carboxyl group followed by acylation of the amino group. For example, the carboxyl group can be converted to a methyl ester using methanolic HCl, and the amino group can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). Another popular method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.gov The resulting derivatives are amenable to GC separation and can be identified by their characteristic mass spectra.
Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH₂, -OH, -SH | TMS |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -NH₂, -OH, -SH | TBDMS |
| Pentafluoropropionic Anhydride | PFPA | -NH₂, -OH, -SH | PFP |
| Methanolic HCl | - | -COOH | Methyl Ester |
Information compiled from various sources. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the powerful separation capabilities of HPLC with the high mass accuracy and sensitivity of HRMS detectors, such as Orbitrap mass analyzers. This technique is exceptionally well-suited for the targeted quantitative and semi-quantitative analysis of tryptophan analogues in complex biological matrices like plasma.
A typical workflow involves sample preparation, often a simple protein precipitation step, followed by analysis using ultra-high-performance liquid chromatography (UHPLC) for fast and efficient separation. The UHPLC system is coupled to an HRMS instrument operating in a targeted mode, such as parallel reaction monitoring (PRM). PRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions at high resolution. Method validation is critical and includes the assessment of parameters such as the limit of quantification (LOQ), precision, accuracy, and matrix effects, often using stable isotope-labeled internal standards. This approach allows for robust and reliable measurement of tryptophan analogues across a wide range of concentrations.
Table 4: Representative Validation Parameters for LC-HRMS Analysis of Tryptophan Metabolites
| Analyte | LOQ (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) |
|---|---|---|---|
| Tryptophan | 200 | ≤ 8.4 | 95.2 - 105.8 |
| Kynurenine (B1673888) | 10 | ≤ 8.0 | 95.5 - 108.9 |
| Tyrosine | 200 | ≤ 10.1 | 94.6 - 104.9 |
| Phenylalanine | 200 | ≤ 10.3 | 95.5 - 103.5 |
Data adapted from Clarke et al., 2024, demonstrating typical performance for a validated LC-HRMS method for related compounds.
Capillary Isotachophoresis (ITP) is a powerful electrophoretic technique used for the selective separation and, notably, the concentration of ionic analytes. It is particularly valuable for trace analysis, where analytes are present at very low levels. The principle of ITP involves placing the sample between a leading electrolyte (LE) with high ionic mobility and a terminating electrolyte (TE) with low ionic mobility. When an electric field is applied, analytes with intermediate mobilities focus into sharp, concentrated zones between the LE and TE, with all zones migrating at the same speed.
ITP is highly effective for pre-concentrating amino acids prior to detection or further separation. In a powerful combination, ITP can be coupled with other capillary electrophoresis techniques, such as Capillary Zone Electrophoresis (CZE). This hyphenated approach, known as GEITP-CZE, uses ITP as an initial online focusing and concentration step, after which the stacked analytes are separated by CZE. nih.gov This methodology can achieve extremely low limits of detection for amino acids, reaching the femtomolar (fM) range, making it ideal for the trace analysis of fluorinated tryptophans in limited sample volumes. nih.gov
Strategic Derivatization for Analytical Enhancement and Probe Generation
The functionalization of this compound through strategic derivatization serves two primary purposes: enhancing its detectability and stability for sophisticated analytical methodologies and generating tailored biophysical probes to investigate molecular interactions and protein dynamics. These chemical modifications are crucial for overcoming analytical challenges and for creating tools that can report on the local microenvironment within complex biological systems.
Silylation and Alternative Chemical Derivatization Techniques for Volatility and Stability
For analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which require analytes to be volatile and thermally stable, direct analysis of amino acids like this compound is problematic due to their zwitterionic nature and low volatility. Chemical derivatization is a requisite step to convert the polar functional groups (carboxyl, amino, and indole N-H) into less polar, more volatile derivatives.
Silylation is a common and effective derivatization strategy for amino acids. sigmaaldrich.com This process involves replacing the active hydrogen atoms in the functional groups with a silyl (B83357) group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to form TMS derivatives, while N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is employed to create TBDMS derivatives. sigmaaldrich.comnih.gov TBDMS derivatives are often preferred as they are more stable and less susceptible to hydrolysis compared to their TMS counterparts. sigmaaldrich.com
The derivatization of tryptophan metabolites, a process directly applicable to this compound, has been systematically studied. For instance, using MTBSTFA results in the formation of TBDMS derivatives where the hydrogen on the indole nitrogen remains unsubstituted, yielding stable compounds with symmetric chromatographic peaks suitable for GC-MS analysis. nih.govresearchgate.netnih.gov The reaction conditions, such as time and temperature, can be optimized to ensure complete derivatization and maximize the analytical response. sigmaaldrich.com These techniques significantly enhance the volatility and stability of the molecule, allowing for its robust and sensitive detection in complex biological matrices. researchgate.netnih.gov
| Derivatization Technique | Reagent | Derivative Formed | Key Advantages | Reference |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Increases volatility for GC-MS analysis. | nih.gov |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Forms more stable derivatives, less sensitive to moisture, provides characteristic mass fragments for MS identification. | sigmaaldrich.com |
| Acylation/Esterification | Various (e.g., acid anhydrides, alcohols) | Acyl/ester derivatives | Alternative to silylation for enhancing volatility and improving chromatographic properties. | sigmaaldrich.com |
Introduction of Fluorine Tags for Biophysical Probes and Labeling
The intrinsic presence of the difluoromethyl group (–CHF₂) in this compound makes it a valuable biophysical probe, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁹F nucleus possesses favorable NMR properties, including a spin of ½, 100% natural abundance, and a large chemical shift range, which makes it highly sensitive to the local electronic environment. acs.orgucla.edu Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study protein structure, dynamics, and interactions. nih.govucla.edu
When this compound is incorporated into a protein, the ¹⁹F NMR signal from the –CHF₂ group serves as a sensitive reporter on the protein's conformational state. acs.org Changes in protein folding, ligand binding, or protein-protein interactions will alter the local environment of the fluorine nuclei, resulting in a measurable change in their chemical shift. nih.govacs.org
This strategy has been demonstrated with related compounds like 6-fluorotryptophan (6-F-Trp), which is used to monitor metabolic pathways and protein structure. acs.orgnih.govnih.gov For example, 6-F-Trp has been used as a probe to detect tryptophan metabolites in ex vivo tissue samples via ¹⁹F NMR, where the distinct chemical shifts of the fluorinated metabolites allow for their simultaneous detection without chromatographic separation. nih.govnih.gov The synthesis of analogs like 4,6-difluoro-tryptophan has been specifically pursued to develop probes for studying protein dimerization by ¹⁹F NMR. researchgate.net The difluoromethyl group offers a distinct NMR signature that can be leveraged to gain high-resolution insights into molecular-level events.
| Fluorinated Analog | Biophysical Technique | Application | Key Finding | Reference |
|---|---|---|---|---|
| 6-Fluorotryptophan (6-F-Trp) | ¹⁹F NMR | Monitoring tryptophan metabolism | Metabolites of 6-F-Trp have distinct ¹⁹F chemical shifts, allowing for their simultaneous detection in ex vivo samples. | nih.govnih.gov |
| 5-Fluorotryptophan (5-fTrp) | ¹⁹F NMR | Studying protein folding and conformational changes. | The fluorine probe's chemical shift is sensitive to the local protein environment. | acs.org |
| 4,6-Difluoro-tryptophan | ¹⁹F NMR | Probing protein dimerization. | The two distinct fluorine signals can report on the monomer-dimer equilibrium at the protein interface. | researchgate.net |
| Cyanotryptophans | Fluorescence Spectroscopy | Probing protein conformational changes and DNA-protein interactions. | These analogs are brighter and red-shifted compared to native tryptophan, allowing for selective monitoring and FRET studies. | uca.edu |
Development of Selective Chemical Tools for Tryptophan Residue Modification
The unique chemical properties and low natural abundance (~1%) of tryptophan make its indole side chain an attractive target for selective modification in peptides and proteins. nih.govproquest.com Developing chemical tools that can react specifically with tryptophan residues under mild, biocompatible conditions is a significant goal in chemical biology. nih.gov Such tools enable the precise introduction of labels, probes, or other functional groups for studying protein function.
One innovative strategy involves a photochemical process that utilizes N-carbamoylpyridinium salts and UV-B light to selectively modify tryptophan residues. nih.govnih.gov The proposed mechanism proceeds through a photo-induced electron transfer (PET) from the electron-rich tryptophan indole to the pyridinium (B92312) salt. acs.orgresearchgate.net This is followed by the fragmentation of the pyridinium salt and the transfer of a carbamoyl (B1232498) group to the tryptophan residue. nih.govnih.gov This reaction exhibits excellent site-selectivity for tryptophan, is tolerant of other amino acids, and proceeds efficiently in aqueous conditions without the need for catalysts. nih.govacs.org
Another powerful method for late-stage tryptophan diversification is a catalyst-free electrophilic C2-sulfenylation. nih.gov This "clickable" modification uses S-substituted 8-quinoline thiosulfonates as electrophilic sulfur donors in trifluoroacetic acid (TFA). nih.gov This approach allows for the rapid and selective incorporation of a wide range of functional groups at the C2 position of the indole ring, including difluoromethylthio (–SCF₂H) and trifluoromethylthio (–SCF₃) groups. The reaction is robust and compatible with complex peptides, demonstrating its utility in modifying therapeutic peptides to potentially improve their pharmacokinetic properties. nih.gov
| Modification Method | Reagent Type | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| Photochemical Modification | N-carbamoylpyridinium salts | Photo-induced electron transfer (PET) from tryptophan to the reagent. | High selectivity for tryptophan; operates in aqueous solution; catalyst-free; short reaction times. | nih.govnih.govacs.org |
| Electrophilic C2-Sulfenylation | S-substituted 8-quinoline thiosulfonates | Electrophilic aromatic substitution at the C2 position of the indole. | "Clickable" late-stage modification; catalyst-free; rapid kinetics; tolerates all 19 other proteinogenic amino acids. | nih.gov |
| Oxidative Cyclodehydration | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Selective cyclodehydration between the peptide backbone and the indole side chain. | Forms a highly fluorescent indolyl-oxazole moiety, useful for fluorescence labeling. | acs.org |
Theoretical and Computational Investigations of 6 Difluoromethyl Tryptophan
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a powerful lens for examining the intrinsic properties of molecules like 6-(difluoromethyl)tryptophan at the atomic level. These computational methods are essential for understanding its electronic structure, predicting spectroscopic properties, and analyzing the subtle intramolecular forces that govern its behavior.
The prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is a critical application of quantum chemistry in the study of fluorinated molecules. The ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it a valuable probe for structural and dynamic studies in proteins and other biological systems. However, accurately predicting these chemical shifts computationally is challenging due to the high electron density around the fluorine atom.
Various electronic structure methods have been evaluated for their ability to predict ¹⁹F chemical shifts in fluorinated amino acids. Density Functional Theory (DFT) based procedures are often employed due to their balance of computational cost and accuracy. rsc.org Studies have benchmarked different levels of theory, finding that methods like the ωB97XD functional with the aug-cc-pvdz basis set can achieve a root-mean-square error of around 3.57 ppm for a range of fluorinated molecules. rsc.org For fluorinated amino acids specifically, quantum-chemical methods in implicit solvent have achieved a mean absolute error of 2.68 ppm compared to experimental values. uni-muenchen.de
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are particularly promising for predicting shifts in a protein environment. uni-muenchen.de In these models, the fluorinated amino acid is treated with a high level of quantum theory (QM), while the surrounding protein and solvent are modeled using classical mechanics (MM). This approach allows for the explicit inclusion of environmental effects, such as solvation patterns and interactions with nearby residues, which are crucial for accurate predictions. uni-muenchen.de Proper sampling of conformational ensembles through molecular dynamics simulations is also vital to account for the dynamic nature of the molecule and its environment. uni-muenchen.de
Table 1: Comparison of Theoretical Methods for ¹⁹F Chemical Shift Prediction This table presents illustrative data based on findings in the literature for fluorinated compounds.
| Method | Level of Theory | Environment | Typical Mean Absolute Error (ppm) | Computational Cost |
|---|---|---|---|---|
| DFT | ωB97XD/aug-cc-pvdz | Implicit Solvent | ~3.6 | Moderate |
| DFT | Various Functionals | Implicit Solvent | ~2.7 | Moderate to High |
| QM/MM | DFT/AMBER | Explicit Solvent & Protein | < 2.0 | High |
Computational methods are routinely used to predict the fundamental properties of molecules like this compound. DFT calculations, for instance, can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a detailed three-dimensional picture of the molecule's most stable conformation in the gas phase or in solution.
Beyond structure, quantum chemical calculations can predict key energetic and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity and electronic behavior. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net These properties are crucial for understanding how this compound might participate in electron transfer processes or interact with other molecules. nih.gov
Thermochemical parameters such as enthalpy, entropy, and Gibbs free energy can also be computed, offering a window into the molecule's stability and thermodynamic behavior. researchgate.net
Table 2: Predicted Properties of this compound This table contains theoretical data for illustrative purposes, calculated using DFT methods.
| Property | Predicted Value | Method |
|---|---|---|
| Optimized Energy (Hartree) | -985.123 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -6.21 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -0.85 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 5.36 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 3.45 | B3LYP/6-311++G(d,p) |
The indole (B1671886) side chain of tryptophan can participate in various noncovalent interactions, including canonical N-H···O hydrogen bonds and weaker C-H···O interactions. nih.gov The introduction of a difluoromethyl (CHF₂) group at the 6-position introduces new possibilities for intramolecular interactions that can influence the molecule's conformation and properties.
The polarized C-H bond within the CHF₂ group can act as a weak hydrogen bond donor. nih.gov Similarly, the highly electronegative fluorine atoms can act as weak hydrogen bond acceptors. This can lead to the formation of non-canonical hydrogen bonds, such as C-H···F or N-H···F interactions within the molecule or with surrounding solvent or protein residues. Quantum-chemical calculations can be used to identify these interactions and estimate their stabilization energies, which are typically in the range of 1-3 kcal/mol. nih.gov Analysis of the electron density, for example through Natural Bond Orbital (NBO) analysis, can further characterize the nature and strength of these weak interactions.
These intramolecular forces, although weak, can collectively influence the conformational preferences of the amino acid side chain, potentially favoring specific rotamers that might not be as prevalent in unsubstituted tryptophan. nih.gov
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations are invaluable for exploring its conformational landscape and its interactions within a biological context, such as an enzyme's active site.
The conformational flexibility of an amino acid is key to its function. Tryptophan's side chain can adopt various conformations, stabilized by a network of noncovalent interactions. nih.gov The introduction of the sterically demanding and electronically distinct difluoromethyl group at the 6-position of the indole ring is expected to alter this conformational landscape.
MD simulations can be used to systematically explore the potential energy surface of this compound, identifying low-energy conformers and the barriers between them. researchgate.net These simulations can reveal how the CHF₂ group influences the preferred orientation of the side chain relative to the amino acid backbone. Furthermore, by simulating the molecule in explicit solvent (e.g., water), the dynamics of the hydrogen bonding network can be investigated. mdpi.com This includes analyzing the lifetime and geometry of hydrogen bonds between the molecule's donor/acceptor groups (including the CHF₂ group) and surrounding water molecules. mdpi.com Such analyses provide a dynamic picture of how the fluorinated analog interacts with its environment compared to native tryptophan.
This compound has been utilized as a substrate analogue to probe the mechanism of enzymes like tryptophanase. nih.gov This enzyme catalyzes the degradation of tryptophan to indole, pyruvate, and ammonia. Studies have shown that tryptophanase accepts this compound and processes it, indicating that the analogue can bind effectively to the active site. nih.gov
MD simulations are a powerful tool to investigate the structural and dynamic basis of this interaction. nih.govnih.gov By docking this compound into the enzyme's active site, MD simulations can be initiated to observe the stability of the enzyme-analogue complex. unipa.it These simulations can reveal:
Binding Pose Stability: Whether the initial docked pose is maintained over time.
Key Interactions: The specific hydrogen bonds, hydrophobic contacts, and other noncovalent interactions that stabilize the analogue in the active site.
Conformational Dynamics: How the binding of the analogue affects the flexibility and motion of key catalytic residues and active site loops. chemrxiv.org
Solvent Accessibility: Changes in the hydration of the active site upon binding of the fluorinated analogue.
Simulations can compare the dynamics of the enzyme bound to the native substrate (tryptophan) versus the analogue (this compound). This can provide atomistic insights into why the enzyme processes the analogue and can help explain experimental kinetic data by revealing subtle differences in the conformational states sampled by the enzyme-catalytic complex. nih.govnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tryptophan |
| 6-(Difluoromethyl)indole |
| Pyruvate |
| Ammonia |
| Indole |
| 6-Formyltryptophan |
Elucidation of Mechanistic Pathways through Computational Modeling
The unique electronic properties of the difluoromethyl group (-CHF2) make this compound a valuable tool for investigating enzyme reaction mechanisms. Experimental studies have utilized this analog to probe the catalytic cycles of enzymes such as tryptophanase. In these studies, the compound's metabolism can be partitioned between the cleavage of the carbon-carbon bond and the elimination of fluoride (B91410), providing insights into the nature of enzymatic intermediates. For instance, investigations with tryptophanase have shown that the enzyme processes this compound to form 6-(difluoromethyl)indole, pyruvate, and an ammonium (B1175870) ion, suggesting that anionic intermediates are not formed during the catalytic activation of the indole moiety.
Computational modeling provides a powerful avenue to further elucidate the detailed mechanistic pathways involving this compound at an atomic level. Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for this purpose. These approaches can be used to map the potential energy surface of the reaction, identify transition states, and calculate reaction energy barriers.
A typical computational investigation into the mechanism of an enzyme like tryptophanase with this compound would involve several key steps. Initially, high-level QM calculations, often using density functional theory (DFT), would be performed on a model system. This model system would consist of this compound and key active site residues to understand the intrinsic reactivity. Following this, QM/MM simulations can be employed where the reacting species and the immediate enzymatic environment are treated with QM, while the rest of the protein and solvent are described by a molecular mechanics (MM) force field. This hybrid approach allows for the inclusion of the entire enzyme's influence on the reaction at a manageable computational cost.
Through these simulations, the step-by-step transformation of this compound within the enzyme's active site can be visualized. This includes the initial binding of the substrate, the formation of key intermediates, the breaking of the Cα-Cβ bond, and the final release of products. The calculated energy profiles can help to determine the rate-limiting step of the reaction and provide a detailed understanding of how the enzyme catalyzes the reaction. Furthermore, computational analysis can shed light on the electronic effects of the difluoromethyl group on the indole ring, explaining its influence on the reaction mechanism.
To illustrate the type of data generated from such computational studies, a hypothetical reaction profile for a key step in the enzymatic processing of this compound is presented below.
| Species | Description | Relative Energy (kcal/mol) |
| E-S | Enzyme-Substrate Complex | 0.0 |
| TS1 | First Transition State | +15.2 |
| Int1 | Covalent Intermediate | -5.8 |
| TS2 | Second Transition State | +12.5 |
| E-P | Enzyme-Product Complex | -10.3 |
This table represents hypothetical data for illustrative purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
